molecular formula C11H16F3N B15272734 3-(Trifluoromethyl)adamantan-1-amine

3-(Trifluoromethyl)adamantan-1-amine

Cat. No.: B15272734
M. Wt: 219.25 g/mol
InChI Key: HRSPHBYURWVDMU-UHFFFAOYSA-N
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Description

3-(Trifluoromethyl)adamantan-1-amine is a chemical compound characterized by the presence of a trifluoromethyl group attached to an adamantane framework. The adamantane structure is a tricyclic hydrocarbon known for its stability and rigidity, making it a valuable scaffold in various chemical applications. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, which can be advantageous in pharmaceutical and industrial contexts.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Trifluoromethyl)adamantan-1-amine typically involves the introduction of a trifluoromethyl group to an adamantane derivative. One common method includes the reaction of 1-adamantylamine with trifluoromethylating agents under controlled conditions. For instance, the reaction of 1-adamantylamine with trifluoromethyl iodide in the presence of a base can yield this compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-(Trifluoromethyl)adamantan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

Major products formed from these reactions include trifluoromethylated adamantane derivatives, hydroxylated compounds, and various substituted amines, depending on the specific reagents and conditions used .

Scientific Research Applications

3-(Trifluoromethyl)adamantan-1-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Trifluoromethyl)adamantan-1-amine involves its interaction with molecular targets through the trifluoromethyl group and the adamantane core. The trifluoromethyl group can enhance binding affinity to certain enzymes or receptors, while the adamantane core provides structural stability. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Trifluoromethyl)adamantan-1-amine is unique due to the combination of the trifluoromethyl group and the adamantane core, which imparts both stability and enhanced lipophilicity. This combination makes it particularly valuable in applications requiring robust and lipophilic compounds .

Properties

Molecular Formula

C11H16F3N

Molecular Weight

219.25 g/mol

IUPAC Name

3-(trifluoromethyl)adamantan-1-amine

InChI

InChI=1S/C11H16F3N/c12-11(13,14)9-2-7-1-8(3-9)5-10(15,4-7)6-9/h7-8H,1-6,15H2

InChI Key

HRSPHBYURWVDMU-UHFFFAOYSA-N

Canonical SMILES

C1C2CC3(CC1CC(C2)(C3)N)C(F)(F)F

Origin of Product

United States

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